Cas no 871-83-0 (2-Methylnonane)

2-Methylnonane structure
2-Methylnonane structure
Product Name:2-Methylnonane
CAS-Nr.:871-83-0
MF:C10H22
MW:142.281683444977
MDL:MFCD00027321
CID:83156
PubChem ID:87572358
Update Time:2024-10-26

2-Methylnonane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methylnonane
    • 2-Methylnonaneneat
    • CCME Surrogate Standard #2
    • 2-Methyl-nonan
    • 2-Methyl-nonandisaeure
    • 2-METHYL-NONANE
    • 2-methyl-nonanedioic acid
    • Isobutylhexyl
    • Nonanedioic acid,2-methyl
    • Nonane, 2-methyl-
    • 2 - methylnonane
    • 382AKH052V
    • Octane, dimethyl-
    • ISODECANE
    • iso-decane
    • 2-methyl nonane
    • Isodecane (7CI,8CI,9CI)
    • SGVYKUFIHHTIFL-UHFFFAOYSA-N
    • NSC24849
    • Nonane, 2-methyl- (8CI)(9CI)
    • BBL103998
    • STL5578
    • 2-Methylnonane (ACI)
    • NSC 24849
    • C9-11 Isoparaffin
    • LMFA11000615
    • AKOS015841666
    • C10-13 Isoparaffin
    • UNII-UQ7SPY0IRF
    • UNII-382AKH052V
    • 871-83-0
    • NS00010711
    • LS-13906
    • M0281
    • Q2813818
    • EINECS 212-814-5
    • 34464-38-5
    • EINECS 271-365-3
    • METHYLNONANE, 2-
    • InChI=1/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H
    • NSC-24849
    • 68551-17-7
    • DTXSID80873239
    • UQ7SPY0IRF
    • 63335-88-6
    • EINECS 271-366-9
    • D91304
    • 68551-16-6
    • 2-Methylnonane; NSC 24849
    • EINECS 252-052-0
    • MFCD00027321
    • 2-Methylnonane, >=99.0% (GC)
    • FT-0633043
    • DB-056979
    • STL557809
    • MDL: MFCD00027321
    • Inchi: 1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
    • InChI-Schlüssel: SGVYKUFIHHTIFL-UHFFFAOYSA-N
    • Lächelt: CCCCCCCC(C)C
    • BRN: 1696990

Berechnete Eigenschaften

  • Genaue Masse: 142.17200
  • Monoisotopenmasse: 142.172151
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 55.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 5.3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.726 g/mL at 20 °C(lit.)
  • Schmelzpunkt: -74.65°C
  • Siedepunkt: 166°C
  • Flammpunkt: Fahrenheit: 114.8° f
    Celsius: 46° c
  • Brechungsindex: n20/D 1.410
  • PSA: 0.00000
  • LogP: 4.00290
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 2.3±0.1 mmHg at 25°C

2-Methylnonane Sicherheitsinformationen

2-Methylnonane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20849-1g
2-Methylnonane, 98+%
871-83-0 98+%
1g
¥562.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20849-5g
2-Methylnonane, 98+%
871-83-0 98+%
5g
¥2183.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20849-25g
2-Methylnonane, 98+%
871-83-0 98+%
25g
¥8463.00 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158518-1G
2-Methylnonane
871-83-0 >99.0%(GC)
1g
¥309.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158518-250mg
2-Methylnonane
871-83-0 >99.0%(GC)
250mg
¥104.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00785-5ml
2-METHYLNONANE
871-83-0 ≥99.0% (GC)
5ml
¥3638.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862384-1g
2-Methylnonane
871-83-0 ≥99%(GC)
1g
¥436.00 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
68070-5ML
2-Methylnonane
871-83-0
5ml
¥3051.1 2023-11-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862384-250mg
2-Methylnonane
871-83-0 ≥99%(GC)
250mg
¥128.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X62895-1g
2-METHYLNONANE
871-83-0 ≥99%(GC)
1g
¥268.0 2023-09-05

2-Methylnonane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Referenz
Geminal dialkylation and alkylative reduction of aliphatic aldehydes
Martinez, A. Garcia; et al, Synthesis, 1993, (11), 1063-4

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Product subclass 1: potassium metal
Venturello, P.; et al, Science of Synthesis, 2006, 8, 1299-1314

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Synthesis of acyclic alkanes by metal substitution with extension of the carbon framework
Kantchev, E. A. B.; et al, Science of Synthesis, 2009, 48, 29-95

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  8 h, rt
Referenz
B(C6F5)3-catalyzed transfer of dihydrogen from one unsaturated hydrocarbon to another
Chatterjee, Indranil; et al, Angewandte Chemie, 2015, 54(41), 12158-12162

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Referenz
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Sodium aluminate ,  1,6-Hexanediaminium, N1-docosyl-N6-hexyl-N1,N1,N6,N6-tetramethyl-, bromide (1:2) ;  1 h, 165 °C
Referenz
Molecular shape-selectivity of MFI zeolite nanosheets in n-decane isomerization and hydrocracking
Verheyen, Elke; et al, Journal of Catalysis, 2013, 300, 70-80

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Calcium oxide ;  8 h, 403 K
2.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Silica ;  5 h, 0.1 MPa, 623 K
Referenz
Hydrodeoxygenation of furans over Pd-FeOx/SiO2 catalyst under atmospheric pressure
Yang, Jinfan; et al, Applied Catalysis, 2017, 201, 266-277

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
Referenz
Ionic alkylation of tertiary alkyl halides with tetraalkylsilanes
Bolestova, G. I.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 38-43

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Silica ,  Phosphoric acid ;  60 min, 1 atm, 330 °C
Referenz
Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
Bertolo, R.; et al, Applied Catalysis, 2017, 542, 28-37

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Referenz
Geminal dialkylation, alkylative reduction and olefination of aliphatic aldehydes. Reaction of gem-bistriflates with higher order dialkylcyanocuprates
Martinez, A. Garcia; et al, Tetrahedron, 1994, 50(46), 13231-8

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1,3,5-Trimethyl-1,4-cyclohexadiene Catalysts: Bis(trifluoromethanesulfonyl)imide Solvents: Dichloromethane ;  12 h, rt
Referenz
Bronsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates
Chatterjee, Indranil; et al, Organic Letters, 2016, 18(10), 2463-2466

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone
Referenz
Copper-catalyzed alkylation of organomanganese chloride reagents
Cahiez, Gerard; et al, Synlett, 1993, (1), 45-7

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Referenz
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Referenz
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron ,  Platinum ;  6 MPa, 643 K
Referenz
Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone
Yang, Jinfan; et al, ChemSusChem, 2013, 6(7), 1149-1152

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Silica ;  5 h, 0.1 MPa, 623 K
Referenz
Hydrodeoxygenation of furans over Pd-FeOx/SiO2 catalyst under atmospheric pressure
Yang, Jinfan; et al, Applied Catalysis, 2017, 201, 266-277

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Calcium oxide ;  8 h, 403 K
2.1 Reagents: Hydrogen Catalysts: Iron ,  Platinum ;  6 MPa, 643 K
Referenz
Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone
Yang, Jinfan; et al, ChemSusChem, 2013, 6(7), 1149-1152

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Silica ,  Phosphoric acid ;  60 min, 1 atm, 330 °C
Referenz
Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
Bertolo, R.; et al, Applied Catalysis, 2017, 542, 28-37

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Sodium oxide ,  Palladium ,  Silica ,  1H-Imidazolium, 1,3-dicyclohexyl-, hydroxide (1:1) Solvents: Water ;  3 h, 482 °C
Referenz
Synthesis, Physicochemical Characterization, and Catalytic Evaluation of Fe3+-Containing SSZ-70 Zeolite
Lew, Christopher M. ; et al, ACS Catalysis, 2022, 12(11), 6464-6477

2-Methylnonane Raw materials

2-Methylnonane Preparation Products

2-Methylnonane Lieferanten

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(CAS:871-83-0)2-Methylnonane
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Amadis Chemical Company Limited
(CAS:871-83-0)2-Methylnonane
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Preis ($):416.0
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